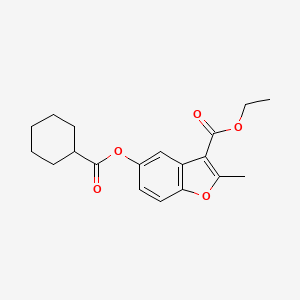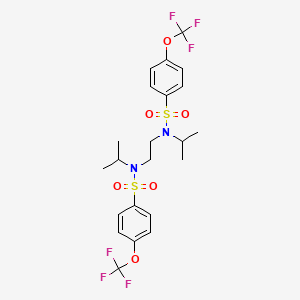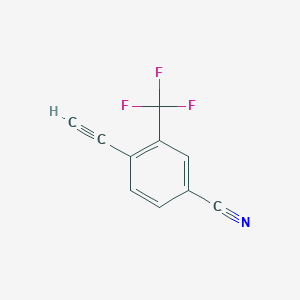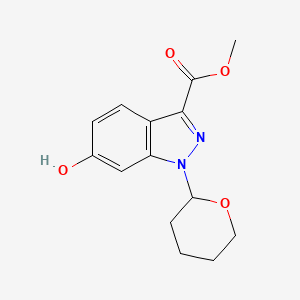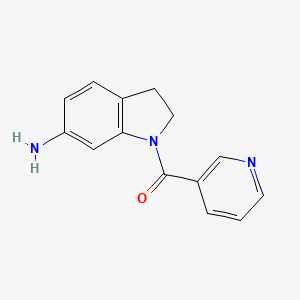![molecular formula C16H18BrN3O2S B2538843 N-(4-{[(4-Bromphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamid CAS No. 923174-22-5](/img/structure/B2538843.png)
N-(4-{[(4-Bromphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of thioureas with other chemical entities such as acetophenone in the presence of a base and halogens like bromine . Another method includes the reaction of bromoacetylated compounds with thioureas or thioamides to form aminothiazoles . These methods suggest that the synthesis of "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" could potentially involve similar cyclization reactions, starting from a bromoacetylated precursor and a suitable amine.
Molecular Structure Analysis
The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen . The presence of substituents such as benzamide groups and other functional groups like oxoethyl or aminophenyl can significantly influence the biological activity of these molecules . The specific arrangement of these groups in "N-(4-(2-((4-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide" would be expected to play a crucial role in its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with a thiazole core are known to participate in various chemical reactions, often facilitated by the reactive sites on the thiazole ring and the substituents attached to it . The bromophenyl group in the compound of interest suggests potential for further substitution reactions, where the bromine atom could be displaced by nucleophiles. Additionally, the presence of an amide group could allow for reactions typical of carboxylic acid derivatives, such as amidation or hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of aromatic rings, such as the bromophenyl group, typically increases the compound's hydrophobicity, which can affect its solubility and distribution in biological systems . The amide linkage is known for its stability and resistance to hydrolysis, which can contribute to the compound's durability in physiological conditions. The electronic properties of the thiazole ring and its substituents can also impact the compound's reactivity and interactions with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic profiles .
Wissenschaftliche Forschungsanwendungen
Kristallstruktur-Analyse
Die Kristallstruktur dieser Verbindung wurde untersucht . Die asymmetrische Einheit besteht aus einer Formeleinheit des Titelmoleküls und einem Wassermolekül . Diese Verbindungsstruktur ist neu und wurde erstmals berichtet .
Antibakterielle Aktivität
Die Verbindung hat eine vielversprechende antibakterielle Aktivität gezeigt . Sie wurde auf ihre in-vitro-antimikrobielle Aktivität gegen Bakterien (Gram-positiv und Gram-negativ) und Pilzarten untersucht .
Antitumoraktivität
Die Verbindung wurde auf ihre Antitumoraktivität gegen die Östrogenrezeptor-positive humane Brustadenokarzinom-Zelllinie (MCF7) mit dem Sulforhodamine-B-Assay (SRB) untersucht . Einige Derivate der Verbindung erwiesen sich als die aktivsten gegen die Brustkrebszelllinie .
Molekular-Docking-Studien
Molekular-Docking-Studien wurden durchgeführt, um die Bindungsart von aktiven Verbindungen mit dem Rezeptor zu untersuchen . Diese Studien zeigten, dass die Verbindung einen guten Docking-Score innerhalb der Bindungstasche der gewählten PDB-ID aufwies .
Arzneimittelentwicklung
Die Verbindung hat das Potenzial, als Leitverbindungen für die rationale Arzneimittelentwicklung eingesetzt zu werden . Sie zeigte vielversprechende ADME-Eigenschaften .
Antiproliferative Mittel
Die Verbindung wurde als potenzielles antiproliferatives Mittel untersucht . Es wurden Anstrengungen unternommen, um die pharmakologischen Aktivitäten von neu synthetisierten Derivaten der Verbindung zu untersuchen .
Synthese und Charakterisierung
Die Verbindung wurde synthetisiert und ihre Molekülstrukturen wurden durch ihre physikalisch-chemischen Eigenschaften und spektroanalytischen Daten bestätigt .
Biologische Bedeutung
Die Verbindung hat eine biologische Bedeutung gezeigt . Sie wurde synthetisiert, um die Herausforderungen der mikrobiellen Resistenz zu bewältigen und die Wirksamkeit und Selektivität von Chemotherapeutika gegen Krebs zu verbessern .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . They are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against cancer cell lines such as the oestrogen receptor positive human breast adenocarcinoma (MCF7) .
Mode of Action
Thiazole nucleus, a key structural component of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antiproliferative activity, it is likely that the compound interacts with cellular targets to inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Given its antimicrobial and antiproliferative activities, it can be inferred that the compound likely interferes with essential biochemical pathways in bacteria and cancer cells, leading to their death or growth inhibition .
Pharmacokinetics
Molecular docking studies have been carried out to study the binding mode of similar compounds with their receptors . These studies can provide valuable insights into the compound’s pharmacokinetic properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of targeted cells. In the context of antimicrobial activity, this results in the death of the bacteria or fungi. In the context of antiproliferative activity, this results in the inhibition of cancer cell growth .
Safety and Hazards
The synthesized compounds were evaluated for their in vitro antimicrobial activity and anticancer activity . The results revealed that some compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) . Anticancer screening results demonstrated that some compounds were found to be the most active ones against cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Zukünftige Richtungen
The synthesized compounds have shown promising results in combating microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular docking study demonstrated that the compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and showed promising ADME properties . These results suggest that these compounds have the potential to be used as lead compounds for rational drug designing .
Eigenschaften
IUPAC Name |
N-[4-[2-(4-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-16(2,3)14(22)20-15-19-12(9-23-15)8-13(21)18-11-6-4-10(17)5-7-11/h4-7,9H,8H2,1-3H3,(H,18,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVNVQTTYVDIGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![[5-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B2538763.png)


![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
